molecular formula C12H14Cl2N2S B12733340 1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride CAS No. 131028-59-6

1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride

Cat. No.: B12733340
CAS No.: 131028-59-6
M. Wt: 289.2 g/mol
InChI Key: WKKHCWQWTZCZAE-UHFFFAOYSA-N
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Description

The compound 1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride is a substituted imidazole derivative featuring a thioether-linked 4-chlorobenzyl group at the 4-position and a methyl group at the 5-position of the imidazole ring. Its monohydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical and agrochemical applications.

Properties

CAS No.

131028-59-6

Molecular Formula

C12H14Cl2N2S

Molecular Weight

289.2 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H13ClN2S.ClH/c1-9-12(15-8-14-9)7-16-6-10-2-4-11(13)5-3-10;/h2-5,8H,6-7H2,1H3,(H,14,15);1H

InChI Key

WKKHCWQWTZCZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • 4-Methylimidazole
    • Formaldehyde (as an aqueous solution or solid oligomer like paraformaldehyde)
    • Hydrogen chloride (HCl)
  • Reaction Conditions :

    • Dissolve 4-methylimidazole in concentrated hydrochloric acid (10–25% by weight).
    • Add formaldehyde solution dropwise while maintaining the reaction temperature between 25°C and 160°C.
    • Introduce HCl gas continuously during the reaction to ensure excess availability.
  • Reaction Time :

    • Heat the mixture at approximately 80°C for 20 hours while maintaining HCl gas flow.
  • Post-Reaction Processing :

    • Distill off the aqueous hydrochloric acid under reduced pressure.
    • Add ethanol saturated with HCl gas to the residue, heat to boiling, and cool to precipitate the product.
    • Filter, wash with ether containing HCl gas, and dry under reduced pressure.

Yield :

Approximately 197.5 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride with a melting point of 213°C are obtained.

Multi-Step Synthesis Using Aryl Methyl Ketones and Amines

This method synthesizes polysubstituted imidazoles under metal-free conditions, using aryl methyl ketones and amines as starting materials.

Procedure

  • Reactants :

    • Aryl methyl ketones
    • Amines
    • Oxidizing agent (e.g., TEMPO)
    • Acid catalyst
  • Reaction Conditions :

    • Conduct the reaction under a nitrogen atmosphere to prevent oxidation.
    • Mix all reactants in a solvent, such as ethanol or acetonitrile.
    • Stir at elevated temperatures (e.g., 80–120°C) until the reaction is complete.
  • Post-Reaction Processing :

    • Cool the mixture to room temperature.
    • Neutralize with a base (e.g., NaOH) to isolate the product.
    • Purify using recrystallization or chromatography techniques.

Advantages :

  • Metal-free conditions reduce toxicity and cost.
  • High atom economy due to direct cyclization.

Thiomethylation for Introducing Sulfur Substituents

To introduce the thiomethyl group (-SCH2-) into the imidazole ring, benzylthiol or its derivatives can be used in substitution reactions.

Procedure

  • Reactants :

    • Chloromethylimidazole derivative
    • Benzylthiol or its derivatives
    • Base catalyst (e.g., NaOH or KOH)
  • Reaction Conditions :

    • Dissolve reactants in an organic solvent like dichloromethane.
    • Stir at room temperature or slightly elevated temperatures (40–60°C).
  • Post-Reaction Processing :

    • Extract the product using organic solvents.
    • Purify through recrystallization or distillation.

Yield Optimization :

Careful control of reaction stoichiometry and pH improves yield and minimizes side reactions.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages
Chloromethylation 4-Methylimidazole, Formaldehyde, HCl Aqueous HCl, 25–160°C Industrial scalability
Aryl Methyl Ketone Reaction Aryl methyl ketones, Amines Nitrogen atmosphere, TEMPO Metal-free, eco-friendly
Thiomethylation Benzylthiol, Chloromethyl derivative Organic solvents, mild heating Selective sulfur substitution

Chemical Reactions Analysis

1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s structure allows it to bind to specific sites on these enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Impact on Physicochemical Properties

Imidazole derivatives exhibit significant variability in biological and chemical properties based on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of Selected Imidazole Derivatives

Compound Name (Reference) Substituents on Imidazole Core Key Functional Groups Notable Properties
Target Compound 4-((((4-Cl-Ph)CH2)S)CH2)-, 5-CH3, HCl salt Thioether, 4-Cl-Ph, hydrochloride Likely enhanced lipophilicity due to thioether and aromatic Cl
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(ClCH2-Ph), 1,2-diCH3, 5-NO2 Chloromethyl, nitro MP: 120°C; nitro group may confer redox activity
Dexmedetomidine Hydrochloride 4-(2,3-diCH3-PhCH2CH2)-, HCl salt Phenylethyl, hydrochloride Sedative; clinical use in anesthesia
4-Chloro-1-(4-Cl-Ph)-5-Ph-1H-imidazole 4-Cl, 1-(4-Cl-Ph), 5-Ph Diaryl, chloro MP: 126–128°C; planar aromatic systems may enhance crystallinity
SB 202190 monohydrochloride 4-(4-F-Ph), 2-(4-OH-Ph), 5-(4-pyridyl), HCl Fluorophenyl, pyridyl Kinase inhibitor; hydroxyl group aids solubility

Key Observations:

  • Thioether vs.
  • Salt Forms: Monohydrochloride salts (e.g., dexmedetomidine, naphazoline) are common in pharmaceuticals to enhance aqueous solubility and stability .

Biological Activity

1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride is a synthetic compound belonging to the imidazole class of heterocycles, which are known for their diverse biological activities. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20ClN2S
  • Molecular Weight : 316.86 g/mol
  • CAS Number : 3076441

The imidazole ring contributes to its biological activity, as imidazole derivatives are often involved in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Imidazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that various imidazole compounds demonstrate significant antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

A study by Jain et al. evaluated the antimicrobial effects of synthesized imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable zones of inhibition, suggesting strong antibacterial potential:

CompoundZone of Inhibition (mm)
E. coliP. aeruginosa
5a15
5b11
Streptomycin28

This data highlights the potential of imidazole compounds in combating bacterial infections .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study: Antifungal Properties

In a comparative study, various imidazole derivatives were tested against Candida albicans and Aspergillus niger. The results showed that the tested compounds could effectively inhibit fungal growth, with some achieving MIC values comparable to established antifungal agents.

Anti-inflammatory and Antitumor Activity

Research has demonstrated that imidazole derivatives possess anti-inflammatory and antitumor activities. For example, compounds derived from imidazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

The anti-inflammatory action is often attributed to the modulation of inflammatory mediators such as prostaglandins and cytokines. Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and inhibition of cell proliferation markers .

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